molecular formula C17H13NO2S B1275347 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383142-93-6

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

Cat. No.: B1275347
CAS No.: 383142-93-6
M. Wt: 295.4 g/mol
InChI Key: PIABSIJRGOWDRY-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzyloxyphenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The benzyloxyphenyl group can be introduced through a substitution reaction, and the aldehyde group is typically added via formylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.

Major Products

    Oxidation: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aldehyde group can form interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Benzyloxy)phenyl]-1,3-thiazole: Lacks the aldehyde group, which may affect its reactivity and applications.

    4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol:

    4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.

Uniqueness

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the benzyloxyphenyl group and the aldehyde functional group, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABSIJRGOWDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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